PI4KIIIbeta-IN-9

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

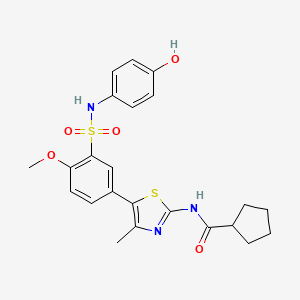

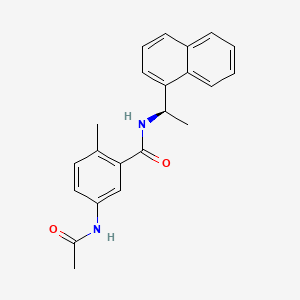

PI4KIIIbeta-IN-9 is a potent PI4KIIIβ inhibitor with an IC50 of 7 nM. It also inhibits PI3Kδ and PI3Kγ with IC50s of 152 nM and 1046 nM, respectively .

Molecular Structure Analysis

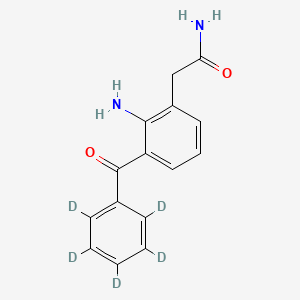

The molecular formula of PI4KIIIbeta-IN-9 is C23H25N3O5S2 . The structure of PI4KIIIbeta-IN-9 forms a crescent shape that conforms to the active site of PI4KIIIβ .Physical And Chemical Properties Analysis

PI4KIIIbeta-IN-9 has a molecular weight of 487.6 g/mol. It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 8. Its Rotatable Bond Count is 7 .Aplicaciones Científicas De Investigación

Covalent Targeting of Non-Cysteine Residues in PI4KIIIβ

PI4KIIIbeta-IN-9 has been used in the synthesis and characterization of fluorosulfate covalent inhibitors of the lipid kinase PI4KIIIβ . The conserved lysine residue located within the ATP binding site was targeted, and optimized compounds based on reversible inhibitors showed strong reversible interactions and slow onset times for the covalent inhibition . This resulted in an excellent selectivity profile for the lipid kinase target .

Development of Dual Covalent Inhibitors

The knowledge gained from the covalent targeting of non-cysteine residues in PI4KIIIβ has been used to develop a dual covalent inhibitor . This approach has potential in addressing the challenges associated with drug-resistant mutations .

Prevention of HRV-Driven Exacerbations in Respiratory Diseases

PI4KIIIβ, a phosphatidylinositol kinase widely expressed in mammalian cells, has been implicated in the replication of several RNA viruses, including human rhinovirus (HRV) . As a result, PI4KIIIβ is an appealing target for the prevention of HRV-driven exacerbations in respiratory diseases .

Development of Long-Residency Time Inhibitors

PI4KIIIβ has a long re-synthesis rate in human T-cells, which suggests that small molecule inhibitors with long residency time in the active site of this protein could be a viable approach in this therapeutic area .

Understanding the Selectivity of Inhibitors

Understanding the interaction mechanisms of molecular compounds with the alpha and beta isoforms of PI4KIII (PI4KIIIα and PI4KIIIβ) is significant in the development of inhibitors that can bind to these two enzymes selectively .

Role in Membrane Remodeling

In Drosophila, PI4KIIIβ is required for the recruitment of both Rab11 and its downstream effectors . This suggests a role for PI4KIIIβ in membrane remodeling .

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-[5-[3-[(4-hydroxyphenyl)sulfamoyl]-4-methoxyphenyl]-4-methyl-1,3-thiazol-2-yl]cyclopentanecarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O5S2/c1-14-21(32-23(24-14)25-22(28)15-5-3-4-6-15)16-7-12-19(31-2)20(13-16)33(29,30)26-17-8-10-18(27)11-9-17/h7-13,15,26-27H,3-6H2,1-2H3,(H,24,25,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAXNDTMKFONXJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C2CCCC2)C3=CC(=C(C=C3)OC)S(=O)(=O)NC4=CC=C(C=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

PI4KIIIbeta-IN-9 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-difluoro-N-[1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]pyrazol-3-yl]benzamide](/img/structure/B1139443.png)

![[7-Morpholin-4-yl-2,3-dioxo-6-(trifluoromethyl)quinoxalin-1-ium-1-yl]methylphosphonic acid;hydrate](/img/structure/B1139444.png)

![2-[(4R)-6-(4-Chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]-N-ethylacetamide](/img/structure/B1139445.png)